molecular formula C21H12BrNO3 B11649677 2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B11649677
M. Wt: 406.2 g/mol
InChI Key: SRTZFEUTLOWDPA-UHFFFAOYSA-N
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Description

2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that features a bromine atom, an anthraquinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and catalyst, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and reduction: The anthraquinone moiety can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in aqueous or alcoholic solutions.

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation and reduction: Formation of different oxidation states of the anthraquinone moiety.

    Coupling reactions: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry:

    Materials science: Used in the preparation of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its anthraquinone moiety. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a bromine atom.

    2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles: Contains a thiazole ring instead of a benzamide group.

Uniqueness

2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution and halogen bonding. This makes the compound versatile for different applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C21H12BrNO3

Molecular Weight

406.2 g/mol

IUPAC Name

2-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C21H12BrNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26)

InChI Key

SRTZFEUTLOWDPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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